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Lantibiotic michiganin-A

Cat. No.: B1576238
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Description

Overview of Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs)

Ribosomally synthesized and post-translationally modified peptides (RiPPs) represent a vast and diverse class of natural products. nih.govwikipedia.org Unlike non-ribosomal peptides, RiPPs are initially synthesized by the ribosome as a precursor peptide, which is then subjected to extensive enzymatic modifications to yield the final, biologically active molecule. nih.govwikipedia.org This biosynthetic pathway allows for a remarkable degree of structural diversity and a wide array of biological functions. wikipedia.orgrsc.org

The precursor peptide typically consists of a core peptide, which becomes the final natural product, and a leader peptide at the N-terminus (and sometimes a follower peptide at the C-terminus). nih.govnih.gov The leader peptide plays a crucial role in guiding the post-translational modifications by interacting with the biosynthetic enzymes and can also be involved in the export of the mature peptide. nih.govwikipedia.org The discovery and study of RiPPs have been significantly accelerated by advances in genome sequencing, which allow for the identification of their biosynthetic gene clusters. wikipedia.orgnih.gov

Classification of Lantibiotics within Antimicrobial Peptides

Lantibiotics are a specific class of bacteriocins, which are antimicrobial peptides produced by bacteria that are active against other, often closely related, bacterial species. nih.govwikipedia.org They are distinguished by the presence of the characteristic thioether amino acids lanthionine (B1674491) and/or β-methyllanthionine. wikipedia.orgnih.gov These structures are formed through the post-translational modification of serine and threonine residues, which are first dehydrated to dehydroalanine (B155165) and dehydrobutyrine, respectively. nih.govnih.gov These unsaturated residues then react with the thiol groups of cysteine residues to form the lanthionine or β-methyllanthionine bridges. nih.gov

Lantibiotics are categorized as Class I bacteriocins due to their extensive post-translational modifications. wikipedia.orgmicrobenotes.com This classification distinguishes them from Class II bacteriocins, which are not post-translationally modified or only contain disulfide bonds. wikipedia.orgjmb.or.kr

Class I lantibiotics are defined by the presence of lanthionine and β-methyllanthionine residues. microbenotes.comjmb.or.kr These peptides are typically small, with molecular weights of less than 5 kDa. microbenotes.comresearchgate.net The biosynthesis of Class I lantibiotics involves a set of dedicated enzymes encoded in a gene cluster. asm.orgbanglajol.info These enzymes are responsible for the dehydration of serine and threonine residues and the subsequent formation of the characteristic thioether bridges. jmbfs.org

Within Class I, lantibiotics are further subdivided into Type A and Type B based on their structural and functional characteristics. asm.orgoup.com Type B lantibiotics are characterized by their globular and rigid structures. asm.orgoup.com Unlike the elongated and flexible Type A lantibiotics, Type B peptides are typically neutral or have a net negative charge. asm.org Their mode of action generally involves the inhibition of cell wall biosynthesis by binding to Lipid II, a key precursor in peptidoglycan synthesis. banglajol.infoportlandpress.com Examples of Type B lantibiotics include mersacidin (B1577386) and actagardine. microbenotes.comasm.org

Discovery and Initial Characterization of Michiganin-A

Michiganin-A was first isolated from the Gram-positive bacterium Clavibacter michiganensis subsp. michiganensis, a known plant pathogen responsible for bacterial wilt and canker in tomatoes. nih.govasm.orgnaturalis.nl The antimicrobial peptide was purified from the bacterium's culture using methods such as ammonium (B1175870) sulfate (B86663) precipitation, followed by cation-exchange and reversed-phase chromatography. nih.govnih.gov

The mature, unmodified form of michiganin-A is a 21-amino-acid peptide. nih.gov Through chemical derivatization and Edman degradation, its sequence was determined, which was instrumental in cloning the corresponding gene. nih.gov Structural analysis revealed that all threonine residues in the peptide undergo dehydration, and three of these form methyllanthionine bridges with cysteine residues. nih.govgrafiati.com Michiganin-A shows structural resemblance to actagardine, another Type B lantibiotic. nih.govnih.gov

The discovery of michiganin-A was a significant milestone as it represented the first identification of a lantibiotic produced by a plant pathogen. nih.govoup.comasm.org This finding expanded the known ecological niches of lantibiotic-producing bacteria. nih.gov Michiganin-A exhibits inhibitory activity against the closely related potato pathogen, Clavibacter michiganensis subsp. sepedonicus, the causative agent of ring rot in potatoes. nih.govnih.govnih.gov This specific antimicrobial action suggests a potential role for michiganin-A in the biological control of this significant agricultural disease. nih.govnih.gov

Contextualizing Michiganin-A within Plant Pathogen Bacteriocin (B1578144) Research

The study of bacteriocins produced by plant-pathogenic bacteria is a burgeoning field with significant implications for understanding microbial ecology and developing novel strategies for disease control. nih.gov While bacteriocin production is a widespread phenomenon among bacteria, research has historically focused less on those from plant pathogens. nih.govnih.gov However, these antimicrobial peptides are of great interest as they may play a crucial role in the competitive interactions within the microbial ecosystems of the rhizosphere and on plant surfaces, potentially influencing the severity of plant disease outbreaks. nih.gov

Michiganin-A, a lantibiotic produced by the Gram-positive tomato pathogen Clavibacter michiganensis subsp. michiganensis, represents a significant finding in this area. nih.govoup.com It was the first identified lantibiotic from a plant pathogen with demonstrated activity against another plant pathogen, specifically Clavibacter michiganensis subsp. sepedonicus, the causative agent of bacterial ring rot in potatoes. nih.govmdpi.com This discovery underscores the potential for bacteriocins to act as biocontrol agents in agriculture. nih.govgrafiati.com

Lantibiotics are a class of bacteriocins characterized by post-translationally modified amino acids, including the thioether amino acids lanthionine and methyllanthionine. oup.com They are categorized into different types; Michiganin-A is classified as a type B lantibiotic, which are typically globular and rigid peptides. nih.govoup.com It shares structural similarities with other type B lantibiotics like actagardine and mersacidin, which are produced by different bacterial species. oup.comoup.com

The producer of Michiganin-A, Clavibacter michiganensis subsp. michiganensis, is also known to produce at least one other antimicrobial protein, a 14-kDa heat-sensitive protein designated CmmAMP-I. nih.govasm.org This indicates that a single plant pathogen can produce multiple antimicrobial compounds, likely to gain a competitive advantage in its ecological niche. nih.gov The inhibitory spectrum of both Michiganin-A and CmmAMP-I is notably narrow, with C. michiganensis subsp. sepedonicus being the primary sensitive organism identified so far. nih.gov This high specificity is a desirable trait for biocontrol agents, as it minimizes the impact on non-target beneficial microorganisms. nih.gov

Research into bacteriocins from other plant pathogens has identified a variety of compounds. For instance, the sweet-potato pathogen Streptomyces ipomoea produces a 10-kDa heat-sensitive protein called ipomicin. oup.com Gram-negative plant pathogens such as Pseudomonas syringae, Pectobacterium carotovorum, and Xanthomonas oryzae are known to produce high-molecular-mass protein bacteriocins related to colicins. nih.gov Another group of bacteriocins from Gram-negative plant pathogens resembles the tails of bacteriophages. nih.gov The identification and characterization of Michiganin-A have significantly contributed to the diversity of known bacteriocins from plant pathogens, particularly from Gram-positive species, about which less was previously known. nih.govoup.com

The detailed study of Michiganin-A, including the sequencing of its precursor gene, has provided valuable insights into the biosynthesis of type B lantibiotics. nih.govnih.gov The precursor peptide of Michiganin-A contains an unusual signal peptide, suggesting novel aspects of its secretion mechanism. nih.govnih.gov Further research in this area is essential for a deeper understanding of bacteriocin production and for harnessing the full potential of these compounds in managing plant diseases. nih.gov

Properties

bioactivity

Antibacterial

sequence

SSSGWLCTLTIECGTIICACR

Origin of Product

United States

Genetic Basis and Biosynthesis of Michiganin a

The micA Gene: Structural Gene Encoding Michiganin-A

The genetic blueprint for michiganin-A is the chromosomal gene designated micA. nih.govapsnet.orgcpu-bioinfor.org This structural gene encodes a precursor peptide that undergoes significant alterations to become the final lantibiotic. nih.govnih.gov The micA gene is considered stable within the chromosome of Clavibacter michiganensis subsp. michiganensis. nih.govapsnet.org The identification and sequencing of the micA gene were crucial steps in understanding the primary structure of the unmodified peptide and deducing the subsequent post-translational modifications. nih.govnih.gov

Precursor Peptide Architecture and Leader Sequence Analysis

The initial product of the micA gene is a prepeptide, which consists of an N-terminal leader peptide and a C-terminal propeptide region that is ultimately modified into the mature michiganin-A. acs.orgnih.gov The unmodified propeptide of michiganin-A is a 21-amino-acid sequence: SSSGWLCTLTIECGTIICACR. nih.govnih.gov

Unusual Characteristics of the Michiganin-A Prepeptide Signal

The leader peptide of the michiganin-A precursor is notably unusual. nih.govnih.gov It does not share similarities with well-characterized secretion signals. nih.govnih.gov This atypical nature suggests a distinct mechanism for its recognition by the biosynthetic machinery and for its eventual cleavage. nih.govasm.org

Comparative Analysis of Type B Lantibiotic Leader Peptides

When compared to other type B lantibiotics, the leader peptide of michiganin-A shows very limited similarity. nih.govnih.gov Type B lantibiotics like mersacidin (B1577386) have leader peptides that can be quite long, with mersacidin's leader containing 48 residues. asm.org Some type B lantibiotics feature a "double-glycine" type leader peptide, which is recognized by a specific type of processing enzyme. nih.govasm.org However, the michiganin-A leader sequence does not fit neatly into these established categories, highlighting the diversity of leader peptide sequences even within the same class of lantibiotics. nih.govnih.govasm.org

Post-Translational Modification (PTM) Pathways in Michiganin-A Biosynthesis

The transformation of the precursor peptide into mature michiganin-A involves a series of critical post-translational modifications (PTMs). nih.govnih.gov These modifications are enzymatic and are fundamental to the structure and function of the final molecule. nih.govnih.gov

Enzymatic Conversion of Serine and Threonine to Dehydroamino Acids

A key step in the biosynthesis of all lantibiotics, including michiganin-A, is the dehydration of specific serine (Ser) and threonine (Thr) residues within the propeptide. nih.govasm.org This enzymatic process converts serine to dehydroalanine (B155165) (Dha) and threonine to dehydrobutyrine (Dhb). nih.govasm.org In michiganin-A, all of the threonine residues undergo this dehydration. nih.govnih.gov

Formation of Thioether Bridges: Lanthionine (B1674491) and β-Methyllanthionine

Following the formation of dehydroamino acids, the next crucial modification is the creation of thioether bridges. nih.govacs.org This occurs through the intramolecular addition of the sulfhydryl groups of cysteine (Cys) residues to the dehydroamino acids. acs.orgnih.gov When a cysteine residue reacts with a dehydroalanine, a lanthionine bridge is formed. nih.gov If the reaction is with a dehydrobutyrine, the result is a β-methyllanthionine bridge. nih.gov In the case of michiganin-A, three of the dehydrated threonine residues form thioether bonds with cysteine residues, creating β-methyllanthionine bridges. nih.govnih.gov These cross-linkages are vital for the characteristic globular structure and stability of type B lantibiotics. nih.gov

Role of LanM Enzymes in Type II Lantibiotic Modification

Lantibiotics are broadly classified based on their biosynthetic pathways. Michiganin-A is a Type II (or Class II) lantibiotic. A defining characteristic of this class is that the post-translational modification reactions—dehydration and cyclization—are catalyzed by a single, large, bifunctional enzyme known as a LanM enzyme. nih.govfrontiersin.org This is distinct from Class I lantibiotics, such as nisin, which utilize two separate enzymes, a dehydratase (LanB) and a cyclase (LanC), to achieve the same modifications. nih.govfrontiersin.orgpnas.org

The LanM enzyme possesses two primary domains:

An N-terminal dehydratase domain : This region of the enzyme is responsible for the dehydration of specific serine (Ser) and threonine (Thr) residues within the core peptide sequence of the lantibiotic precursor. pnas.orgebi.ac.uk This reaction eliminates a water molecule, converting serine to dehydroalanine (Dha) and threonine to dehydrobutyrine (Dhb). nih.govasm.org

A C-terminal cyclase domain : This domain, which shares homology with LanC enzymes, catalyzes the intramolecular addition of cysteine (Cys) sulfhydryl groups onto the newly formed dehydroamino acids. nih.govpnas.orgebi.ac.uk This stereospecific Michael-type addition results in the formation of the characteristic thioether cross-links: lanthionine (from Dha + Cys) and methyllanthionine (from Dhb + Cys). asm.org

These enzyme-catalyzed modifications transform the flexible, linear precursor peptide into a structurally rigid, polycyclic, and biologically active molecule. frontiersin.org The LanM enzyme recognizes the N-terminal leader peptide of the precursor, which is essential for the specificity of the modification process. asm.org The ability of a single LanM protein to perform both critical modification steps is a hallmark of the biosynthesis of Type II lantibiotics, which include well-known examples like mersacidin and lacticin 481. nih.govebi.ac.uk

Maturation and Secretion Mechanisms of Michiganin-A

The maturation of michiganin-A begins with the ribosomal synthesis of a prepeptide, which consists of an N-terminal leader peptide and a C-terminal core peptide. nih.govnih.gov The core peptide is the part that undergoes modification to become the final active lantibiotic. For michiganin-A, the unmodified core peptide consists of 21 amino acids. nih.gov Post-translational modifications include the dehydration of all its threonine residues and the subsequent formation of three methyllanthionine bridges that link these modified threonines to cysteine residues. asm.orgnih.gov

A key feature of the michiganin-A precursor is its unusual leader peptide. nih.govnih.gov Unlike the well-characterized leader peptides of many other lantibiotics, the michiganin-A leader shows no significant similarity to known secretion signals. nih.govgrafiati.com It also has very limited resemblance to the leader sequences of other Type B lantibiotics like mersacidin and cinnamycin (B74467). asm.orgnih.gov While typical leader peptides are crucial for guiding the prepeptide through the modification and transport machinery, the precise roles and interactions of the michiganin-A leader are not yet fully understood. asm.org There is some minor sequence similarity noted between a short segment in the C-terminal part of the michiganin-A leader and the N-terminal region of the cinnamycin precursor. asm.org

After the LanM-catalyzed modifications are complete, the leader peptide must be cleaved from the core peptide to release the mature, active michiganin-A. The final step is the secretion of the mature lantibiotic out of the producing cell. The exact mechanisms governing the proteolytic processing of the leader peptide and the transport of michiganin-A across the cell membrane have not been fully elucidated and require further molecular investigation. asm.orgnih.gov

Genetic Organization of the Michiganin-A Biosynthetic Gene Cluster

The genetic blueprint for michiganin-A production is contained within a biosynthetic gene cluster (BGC) on the chromosome of Clavibacter michiganensis subsp. michiganensis. grafiati.com The Minimum Information about a Biosynthetic Gene cluster (MIBiG) database has assigned the accession number BGC0000529 to the michiganin-A cluster. secondarymetabolites.org

The organization of this gene cluster is expected to follow the general pattern for Type II lantibiotics. A typical cluster contains several key open reading frames (ORFs) that encode all the proteins necessary for biosynthesis, immunity, and transport. frontiersin.orgnih.gov Based on the analysis of related Type B lantibiotic clusters, such as that for mersacidin, the michiganin-A cluster likely includes: grafiati.com

A structural gene (lanA): This gene, designated micA, encodes the precursor peptide, including both the leader and core sequences. The gene sequence for micA was identified and used to deduce the peptide's primary structure. nih.govnih.gov

A modification enzyme gene (lanM): This gene encodes the bifunctional LanM enzyme responsible for the dehydration and cyclization reactions.

Transport-related genes (lanT): These genes encode proteins, often an ABC transporter, responsible for secreting the mature lantibiotic out of the cell. asm.org In some systems, the transporter also contains a protease domain for cleaving the leader peptide. asm.org

Immunity genes (lanI, lanFEG): These genes encode proteins that protect the producing organism from the antimicrobial action of its own product. frontiersin.orgasm.org

Comparing the gene clusters of michiganin-A and the structurally similar lantibiotic actagardine revealed key genetic differences. For instance, the actagardine BGC uniquely contains a gene for a flavin-dependent monooxygenase, which is responsible for a sulfoxide (B87167) modification absent in michiganin-A. acs.org This highlights how the specific genetic content of a BGC dictates the final structure of the natural product.

Structural Elucidation and Comparative Structural Biology of Michiganin a

Primary Sequence Determination of Mature Michiganin-A

The foundational step in elucidating the structure of Michiganin-A was the determination of its primary amino acid sequence. Research identified the mature, unmodified peptide as being composed of 21 amino acids. nih.gov The sequence was determined through a combination of Edman degradation and genetic analysis. nih.gov The primary sequence of the pre-modified peptide is as follows:

Table 1: Primary Amino Acid Sequence of Pre-Michiganin-A

Position 1 2 3 4 5 6 7 8 9 10 11 12 13 14 15 16 17 18 19 20 21
Amino Acid S S S G W L C T L T I E C G T I I C A C R

Data sourced from Holtsmark et al., 2006. nih.gov

This sequence serves as the blueprint from which the mature, biologically active molecule is formed through extensive post-translational modifications. nih.gov

Cyclic Nature and Thioether Ring Connectivity in Michiganin-A

A defining characteristic of Michiganin-A, like all lantibiotics, is its polycyclic structure, which is crucial for its function. The molecule contains multiple thioether rings, specifically methyllanthionine bridges. nih.gov These bridges are formed post-translationally when dehydrated threonine residues react with the thiol groups of cysteine residues. nih.gov

In Michiganin-A, all threonine residues undergo dehydration. Three of these dehydrated residues subsequently form methyllanthionine bridges by linking with cysteine residues. nih.gov The precise connectivity of these rings has been proposed based on strong analogy with the well-characterized structure of actagardine. nih.gov A notable feature of Michiganin-A is that the threonine at position 8 (Thr8) is dehydrated but does not participate in a thioether bridge, which is a point of divergence from actagardine's structure. nih.gov This suggests that at least one cysteine residue, likely Cys13, retains a free sulfhydryl group. nih.gov

Homology Modeling and Structural Insights Based on Related Lantibiotics

The structural model of Michiganin-A is heavily based on its resemblance to other type B lantibiotics, particularly actagardine and, to a lesser extent, mersacidin (B1577386). nih.govnih.gov These compounds are characterized as rigid, globular peptides. nih.gov The pattern of lanthionine (B1674491) bridges found in mersacidin is conserved in lantibiotics like actagardine and Michiganin-A, indicating a shared structural fold essential for their biological activity. nih.gov

Table 2: Structural Comparison of Michiganin-A and Actagardine

Feature Michiganin-A Actagardine
Thioether Ring at Position 8 Analogous Thr8 is dehydrated but does not form a ring. Forms a methyllanthionine ring between Thr7 and Cys12.
Internal Residues Contains Leu and Ile residues. Contains Val residues at corresponding positions.
Termini Features one-residue extensions at both the N- and C-terminus. Shorter at both termini.
C-Terminus Ends with a charged arginine residue. Lacks the C-terminal arginine.

Data sourced from Holtsmark et al., 2006. nih.gov

The high degree of structural similarity between Michiganin-A and actagardine strongly suggests a conserved mechanism of action. nih.gov Both lantibiotics are thought to function by inhibiting bacterial cell wall synthesis through interaction with Lipid II, a key peptidoglycan precursor. nih.govnih.gov This hypothesis is supported by the conservation of a glutamate (B1630785) residue (at position 12 in Michiganin-A) that is considered important for this interaction. nih.gov The shared globular fold, maintained by the conserved thioether bridge pattern, is believed to be critical for creating the necessary conformation to bind Lipid II. nih.gov

Furthermore, unique structural aspects of Michiganin-A may confer specific functional properties. The addition of a charged arginine residue at its C-terminus, a feature absent in actagardine, is potentially significant for the peptide's interaction with negatively charged bacterial membranes. nih.gov

Advanced Spectroscopic and Degradation Methodologies in Michiganin-A Structural Research

The elucidation of Michiganin-A's structure was not possible through direct sequencing alone due to the extensive post-translational modifications. A multi-step approach involving purification, chemical degradation, and genetic analysis was employed. nih.gov

The peptide was first isolated and purified from Clavibacter michiganensis subsp. michiganensis using a combination of ammonium (B1175870) sulfate (B86663) precipitation, cation-exchange chromatography, and reversed-phase chromatography. nih.gov A critical step in the structural analysis was the chemical derivatization of the molecule using alkaline ethanethiol (B150549) . This treatment targeted the dehydrated amino acids and lanthionine bridges, modifying them in a way that permitted subsequent analysis. nih.gov

Following this derivatization, Edman degradation was successfully used to yield partial sequence information. This sequence data was sufficient to enable the cloning of the structural gene for Michiganin-A through a genome-walking strategy . nih.gov The DNA sequence of the gene ultimately revealed the full primary sequence of the precursor peptide, allowing for a complete structural assignment based on the chemical data and homology modeling. nih.govnih.gov

Table 3: Compound Names Mentioned

Compound Name
Actagardine
Cinnamycin (B74467)
Lipid II
Mersacidin

Mechanism of Antimicrobial Action

General Mechanisms of Lantibiotic Action

Lantibiotics are broadly categorized into two main types, A and B, which were initially distinguished by their structural characteristics—Type A being elongated and flexible, and Type B being more globular and rigid. These structural differences often correlate with their primary modes of action. However, it is now understood that some lantibiotics possess a dual mechanism of action.

A primary mechanism for many lantibiotics, particularly Type A lantibiotics like nisin, is the disruption of the cytoplasmic membrane's integrity. oup.com This process involves the formation of pores in the membrane of susceptible bacteria. mdpi.com The formation of these pores leads to the dissipation of the membrane potential and a rapid efflux of essential small molecules and ions, such as potassium ions and ATP, from the cytoplasm. This ultimately results in the death of the cell. researchgate.net The pore-forming activity is often dependent on the lantibiotic's ability to interact with the phospholipid components of the bacterial membrane. mdpi.com

Another critical mechanism of action for many lantibiotics, including both Type A and Type B, is the inhibition of peptidoglycan synthesis. oup.comnih.gov This is achieved through the specific binding to Lipid II, a vital precursor molecule in the bacterial cell wall biosynthesis pathway. frontiersin.orgsecondarymetabolites.org Lipid II is responsible for transporting the peptidoglycan subunits from the cytoplasm to the exterior of the cell where they are incorporated into the growing cell wall. secondarymetabolites.org By sequestering Lipid II, lantibiotics prevent its utilization by the cell wall synthesizing enzymes, thereby halting the construction of this essential protective layer and leading to cell lysis. nih.govsecondarymetabolites.org For some lantibiotics, the binding to Lipid II is also a prerequisite for their pore-forming activity, where Lipid II acts as a docking molecule to concentrate the lantibiotic molecules at the membrane surface. oup.com

Specific Mechanistic Insights for Michiganin-A

Michiganin-A is classified as a Type B lantibiotic. nih.gov Its mechanism of action is primarily understood through its structural and sequence similarity to another well-characterized Type B lantibiotic, actagardine. nih.gov Based on this resemblance, it is strongly suggested that michiganin-A's antimicrobial activity stems from the inhibition of peptidoglycan biosynthesis. nih.gov

The key to this mechanism is the interaction with Lipid II. nih.gov Michiganin-A, like actagardine and mersacidin (B1577386), is believed to bind to Lipid II, thereby preventing the transglycosylation step in the peptidoglycan synthesis pathway. nih.govuniprot.org This action effectively blocks the incorporation of new subunits into the growing peptidoglycan chain, leading to a cessation of cell wall construction and ultimately, bacterial cell death. nih.govuniprot.org While many Type A lantibiotics utilize Lipid II as a docking site for subsequent pore formation, the globular structure of Type B lantibiotics like michiganin-A is thought to primarily function by sequestering Lipid II, without causing significant membrane disruption through pore formation. oup.com

Comparative Mechanistic Studies with Analogous Type B Lantibiotics (e.g., Mersacidin, Actagardine)

Comparative studies of Type B lantibiotics reveal a conserved mechanism of action centered on the inhibition of cell wall synthesis. Mersacidin and actagardine, the most studied analogues of michiganin-A, both exert their bactericidal effects by specifically targeting Lipid II. nih.govuniprot.org

The interaction between these lantibiotics and Lipid II is highly specific and does not involve the C-terminal D-alanyl–D-alanine moiety of the pentapeptide, which is the target for glycopeptide antibiotics like vancomycin. secondarymetabolites.orguniprot.org This indicates a distinct binding site and a novel mechanism of action. secondarymetabolites.orguniprot.org The binding of mersacidin and actagardine to Lipid II inhibits the transglycosylation step, which is the polymerization of the glycan strands of the peptidoglycan. nih.govuniprot.org

The structural similarities between michiganin-A, mersacidin, and actagardine, particularly in their core regions, suggest a common binding motif for Lipid II. nih.gov This shared mechanism underscores a common evolutionary origin for their antimicrobial function.

LantibioticTypePrimary Mechanism of ActionMolecular Target
Michiganin-A BInhibition of peptidoglycan synthesisLipid II
Mersacidin BInhibition of peptidoglycan synthesis (transglycosylation)Lipid II
Actagardine BInhibition of peptidoglycan synthesis (transglycosylation)Lipid II

Resistance Mechanisms in Target Bacteria and Producer Self-Immunity

The emergence of resistance to antibiotics is a significant challenge. For lantibiotics, several mechanisms of resistance in target bacteria and self-immunity in producer strains have been identified.

In target bacteria, resistance to lantibiotics can arise from various modifications to the cell envelope. nih.gov These can include alterations in the net charge of the cell wall through the D-alanylation of teichoic acids, which can repel cationic lantibiotics. nih.gov Changes in the composition of the cell membrane phospholipids (B1166683) can also reduce the efficacy of membrane-disrupting lantibiotics. nih.gov

Producer organisms, to avoid self-destruction, have evolved sophisticated immunity systems. nih.gov These typically involve two main components: LanI proteins and LanFEG ABC transporters. researchgate.netnih.gov The LanI proteins are thought to be membrane-associated lipoproteins that can bind to the lantibiotic extracellularly, preventing it from reaching its target. nih.govasm.org The LanFEG ABC transporter system is a membrane-bound pump that actively expels the lantibiotic from the cell membrane, thereby reducing its concentration at the site of action. researchgate.netnih.gov

While specific studies on resistance to michiganin-A are not extensively available, the general mechanisms of lantibiotic resistance are likely applicable. For the producer organism, Clavibacter michiganensis subsp. michiganensis, self-immunity is essential for its survival. The biosynthetic gene cluster of michiganin-A in Clavibacter michiganensis subsp. michiganensis NCPPB 382 has been identified and contains genes that are likely involved in its immunity. secondarymetabolites.org These include genes annotated as being related to transport and regulation, which may function similarly to the LanFEG and LanI systems found in other lantibiotic producers. secondarymetabolites.org However, the precise functions of these specific genes in mediating immunity to michiganin-A have yet to be experimentally confirmed.

ComponentFunction in Lantibiotic Immunity/Resistance
LanI Proteins Bind to the lantibiotic extracellularly to prevent it from reaching its target.
LanFEG ABC Transporters Actively transport the lantibiotic out of the cell membrane.
Cell Wall Modifications Alterations (e.g., D-alanylation of teichoic acids) that reduce the binding or efficacy of the lantibiotic.
Membrane Composition Changes Modifications to the phospholipid composition of the cell membrane to hinder lantibiotic interaction.

Biological Activity and Spectrum of Inhibition

In Vitro Antimicrobial Activity of Michiganin-A

Michiganin-A exhibits targeted antimicrobial activity, with research primarily documenting its inhibitory effects against other subspecies within the Clavibacter michiganensis group. nih.gov The compound was identified and purified based on its clear antagonism towards Clavibacter michiganensis subsp. sepedonicus. nih.gov While the producing organism, C. michiganensis subsp. michiganensis, is known to produce other antimicrobial substances, michiganin-A was specifically isolated as a distinct active peptide. nih.gov Its mode of action is believed to be similar to other type B lantibiotics like actagardine, which interfere with cell wall synthesis by targeting lipid II, a precursor in peptidoglycan formation. nih.gov

Table 1: In Vitro Inhibitory Activity of Michiganin-A

Target OrganismActivityReference
Clavibacter michiganensis subsp. sepedonicusInhibits growth nih.gov

Specificity of Inhibition: Target Organism Clavibacter michiganensis subsp. sepedonicus

The most notable characteristic of michiganin-A's biological activity is its high degree of specificity. The primary and most significantly affected target is Clavibacter michiganensis subsp. sepedonicus, the causal agent of bacterial ring rot of potato. nih.govplantbiosecuritydiagnostics.net.auwikipedia.org This narrow killing spectrum is a common feature of bacteriocins, which are believed to play a role in mediating population dynamics among closely related bacterial species. nih.govvu.lt

C. michiganensis subsp. michiganensis produces at least two distinct antimicrobial compounds, michiganin-A and a larger protein, CmmAMP-I. asm.org Interestingly, the only organism identified as being sensitive to both of these compounds is C. michiganensis subsp. sepedonicus. asm.org This specificity suggests a highly evolved interaction between these subspecies. The targeted action against the potato ring rot pathogen makes michiganin-A a subject of interest for potential applications in biocontrol. nih.gov

Efficacy at Low Nanomolar Concentrations

Michiganin-A is remarkably potent, demonstrating significant inhibitory effects at very low concentrations. The minimum inhibitory concentrations (MICs) against Clavibacter michiganensis subsp. sepedonicus are in the low nanomolar range. nih.gov Specifically, the concentration of michiganin-A required to inhibit the growth of C. michiganensis subsp. sepedonicus strain 2136 by 50% was determined to be approximately 30 pmol/ml, which corresponds to 30 nM. This high level of efficacy underscores the compound's potential as a powerful antimicrobial agent against its specific target. asm.org

Comparative Analysis of Activity Spectrum with Other Bacteriocins from Plant Pathogens

Bacteriocins produced by plant pathogens exhibit a range of inhibitory spectra, from highly specific to relatively broad. vu.ltoup.comnih.gov Michiganin-A exemplifies a bacteriocin (B1578144) with a very narrow spectrum of activity. nih.govasm.org A comparative analysis highlights this specificity. For instance, ipomicin, produced by the sweet potato pathogen Streptomyces ipomoeae, also has an extremely narrow target range, primarily inhibiting other strains of S. ipomoeae. asm.orgnih.gov Similarly, carotovoricins produced by Pectobacterium carotovorum are known to kill other strains of the same species. oup.comoup.com

In contrast, some bacteriocins from plant-associated bacteria have a broader range. Putidacin, from Pseudomonas putida, inhibits a number of Pseudomonas species, including pathovars of the plant pathogen Pseudomonas syringae. oup.comoup.com Other bacteriocins, like cerein 8A from Bacillus cereus and thuricin 17 from Bacillus thuringiensis, demonstrate activity against a wider array of both Gram-positive and, in some cases, Gram-negative bacteria. researchgate.netnih.govnih.gov This comparison situates michiganin-A among the most specialized bacteriocins identified from plant pathogens.

Table 2: Comparative Activity Spectrum of Bacteriocins from Plant Pathogens

BacteriocinProducing OrganismPrimary Target(s)Spectrum TypeReference
Michiganin-AClavibacter michiganensis subsp. michiganensisClavibacter michiganensis subsp. sepedonicusVery Narrow nih.gov
IpomicinStreptomyces ipomoeaeOther strains of S. ipomoeaeVery Narrow asm.orgnih.gov
CarotovoricinPectobacterium carotovorumOther strains of P. carotovorumNarrow oup.comoup.com
PutidacinPseudomonas putidaVarious Pseudomonas spp. (incl. P. syringae pathovars)Narrow oup.comoup.com
Thuricin 17Bacillus thuringiensisVarious Bacillus spp., Escherichia coliBroad nih.govnih.gov
Cerein 8ABacillus cereusListeria monocytogenes, Bacillus cereus, E. coli, Salmonella EnteritidisBroad researchgate.netnih.gov

Research Methodologies and Experimental Approaches

Isolation and Purification Techniques for Michiganin-A

The initial isolation of michiganin-A from the tomato pathogen Clavibacter michiganensis subsp. michiganensis is a multi-step process designed to separate the peptide from a complex culture broth. nih.gov The methodology leverages the physicochemical properties of the peptide to achieve high purity. The process begins with ammonium (B1175870) sulfate (B86663) precipitation, a common technique for concentrating proteins and peptides from a solution. nih.gov This is followed by a sequence of chromatographic steps to separate michiganin-A based on charge and hydrophobicity. nih.govnih.gov

The purification protocol is summarized below:

StepTechniquePrinciple
1. Precipitation Ammonium Sulfate PrecipitationSalting out; reduces the solubility of the peptide, causing it to precipitate from the culture supernatant. nih.gov
2. Cation-Exchange Cation-Exchange ChromatographySeparates molecules based on their net positive surface charge. Michiganin-A binds to the negatively charged stationary phase and is eluted with a salt gradient. nih.gov
3. Desalting & Final Purification Reversed-Phase ChromatographySeparates molecules based on hydrophobicity. Michiganin-A interacts with the hydrophobic stationary phase and is eluted with an increasing gradient of an organic solvent. nih.gov

This systematic approach was effective in yielding a purified sample of michiganin-A suitable for subsequent structural and functional analysis. nih.gov

Genetic Manipulation and Heterologous Expression Systems for Lantibiotic Research

Understanding and engineering lantibiotic production often requires genetic manipulation, including the transfer of biosynthetic gene clusters into more tractable host organisms. nih.gov While the native producer of michiganin-A, C. michiganensis, can be difficult to manipulate genetically, heterologous expression in well-characterized hosts like Streptomyces species offers a powerful alternative. nih.gov This approach can overcome limitations such as low yield or slow growth in the native strain. nih.gov

Key genetic manipulation and expression strategies relevant to lantibiotics like michiganin-A include:

Gene Cluster Identification: The biosynthetic gene clusters for lantibiotics such as actagardine, a homolog of michiganin-A, have been identified from cosmid libraries of the natural producers. core.ac.uk This is a foundational step for any genetic engineering work.

Genome Walking: To initially clone the michiganin-A gene (micA), a genome-walking strategy was employed. This technique involves using degenerate primers based on partial peptide sequence data to perform PCR and progressively sequence adjacent unknown regions of the chromosome. nih.govnih.gov

Heterologous Host Systems: Streptomyces species, such as S. coelicolor and S. lividans, are frequently used as hosts for expressing lantibiotic gene clusters. nih.gov They are prolific producers of secondary metabolites and possess the necessary precursors and cellular machinery for post-translational modifications. nih.gov The transfer of gene clusters is often achieved using vectors like cosmids or bacterial artificial chromosomes (BACs). mdpi.com

Gene Deletion and Mutagenesis: To determine which genes within a cluster are essential for biosynthesis, systematic gene deletion studies can be performed. core.ac.uk Furthermore, site-directed mutagenesis can be used to alter the precursor peptide sequence, leading to the production of novel lantibiotic variants with potentially enhanced properties. nih.gov

These genetic tools are indispensable for both fundamental research into lantibiotic biosynthesis and for the bioengineering of new antimicrobial compounds. nih.govmdpi.com

Analytical Techniques for Peptide Characterization

Once purified, determining the precise structure of michiganin-A, including its unique post-translational modifications, requires a suite of advanced analytical techniques. nih.gov These methods provide detailed information on amino acid sequence, molecular weight, and the complex ring structures characteristic of lantibiotics. polarispeptides.comijsra.net

The following table outlines the key analytical methods used in the characterization of michiganin-A:

TechniqueApplication for Michiganin-AFindings
Amino Acid Analysis Determines the amino acid composition of the peptide after acid hydrolysis. nih.govProvides the relative abundance of each amino acid, helping to confirm the peptide's composition as deduced from the gene sequence. nih.govjpt.com
Edman Degradation Sequentially removes amino acids from the N-terminus for identification. nih.govUsed to determine the N-terminal sequence of the peptide. To analyze the modified residues, the peptide was first treated with alkaline ethanethiol (B150549) to derivatize the lanthionine (B1674491) bridges, making the sequence accessible. nih.govnih.gov
Mass Spectrometry (MS) Measures the precise molecular weight of the peptide. nih.govijsra.netThe observed molecular mass of michiganin-A was 2,145.0 Da. This was approximately 72 Da lower than the mass calculated from the gene sequence, which corresponds perfectly to the loss of four water molecules (18 Da each) due to the dehydration of four amino acid residues (Ser2, Thr8, Thr10, and Thr15). nih.gov

These techniques, used in combination, allowed for the complete structural elucidation of michiganin-A, revealing it to be a 21-amino-acid peptide with four dehydrated residues and three methyllanthionine bridges. nih.govnih.gov

Molecular Detection and Diagnostic Tools for Michiganin-A Gene (micA)

The gene encoding michiganin-A, micA, serves as a highly specific genetic marker for the plant pathogen Clavibacter michiganensis subsp. michiganensis. apsnet.org Developing rapid and accurate molecular tools to detect this gene is crucial for plant disease diagnostics.

A primary diagnostic tool developed for this purpose is Loop-mediated isothermal amplification (LAMP) . LAMP offers significant advantages over traditional Polymerase Chain Reaction (PCR) methods for field applications. apsnet.org

Specificity: LAMP primers were designed to specifically target the micA gene. In a study testing 409 bacterial strains, the LAMP assay correctly identified all 351 C. michiganensis subsp. michiganensis strains and did not produce a signal for any of the 58 non-target strains, demonstrating 100% specificity. apsnet.org

Isothermal Nature: Unlike PCR, which requires thermal cycling, LAMP is conducted at a constant temperature. This simplifies the hardware requirements and makes it suitable for on-site or field diagnostics. apsnet.org

Robustness: The LAMP reaction is less susceptible to inhibitors commonly found in plant samples compared to PCR. apsnet.org

The development of this LAMP-based diagnostic tool provides an easy, one-step test for the rapid and reliable identification of the pathogen that produces michiganin-A. apsnet.org

Approaches for Studying Lantibiotic Biosynthesis and Modification Enzymes

The biosynthesis of lantibiotics like michiganin-A is a complex process involving a cascade of enzymatic post-translational modifications. nih.gov Research into this pathway combines genetic analysis with biochemical characterization.

Gene Cluster Analysis: The process begins with the sequencing and annotation of the biosynthetic gene cluster. The micA gene, encoding the precursor peptide, is the central component. Analysis of the surrounding genes reveals candidates for the modification machinery (e.g., dehydratases, cyclases). nih.govcore.ac.uk The michiganin-A precursor contains an unusual putative signal peptide with very limited similarity to other known leader peptides of type B lantibiotics. nih.govnih.gov

Post-Translational Modifications: The final structure of michiganin-A shows that all threonine residues are dehydrated, and three of these subsequently react with cysteine residues to form β-methyllanthionine bridges. nih.govnih.gov The enzymes responsible for these modifications are encoded within the gene cluster. For many type B lantibiotics, a single large enzyme, LanM, carries out both the dehydration and cyclization reactions. cabidigitallibrary.org

Comparative Genomics: The michiganin-A gene cluster can be compared with those of related lantibiotics, such as actagardine. core.ac.uk This comparative approach helps to assign putative functions to the enzymes. For instance, an uncharacterized protein with a PASTA domain in the michiganin-A cluster may have a functional role analogous to similar proteins found in other lantibiotic pathways. core.ac.uk

In Vitro Reconstitution: A powerful technique to confirm enzyme function is the in vitro reconstitution of the biosynthetic pathway. This involves expressing and purifying the modification enzymes and the precursor peptide, then combining them in a test tube to demonstrate that the modifications can occur outside of a living cell. nih.gov

Through these integrated genetic and biochemical approaches, researchers can piece together the intricate molecular machinery responsible for constructing the complex architecture of michiganin-A.

Ecological and Biotechnological Research Perspectives

Role of Michiganin-A in Microbial Ecology and Interspecies Competition within the Phytomicrobiome

Bacteriocins, the class of antimicrobial peptides to which Michiganin-A belongs, are considered key mediators of population dynamics among closely related bacterial species. nih.govasm.org Produced by a wide array of bacteria, these compounds are believed to play a crucial role in the competition for resources and space within a specific ecological niche. nih.govwikipedia.org Michiganin-A exemplifies this role within the phytomicrobiome—the complex microbial communities associated with plants.

The producer, Clavibacter michiganensis subsp. michiganensis, is a known pathogen responsible for bacterial wilt and canker in tomatoes. nih.govnih.gov This bacterium produces Michiganin-A, which exhibits potent inhibitory activity against its close relative, Clavibacter michiganensis subsp. sepedonicus. nih.gov This targeted antagonism suggests a direct role for Michiganin-A in interspecies competition, likely allowing the producer organism to gain a competitive advantage within the host plant's vascular system, a nutrient-poor environment where competition would be intense. nih.govnih.gov The production of such antimicrobial compounds is a critical strategy for bacterial survival and dominance in complex microbial ecosystems. asm.org

Potential for Biological Control of Plant Diseases (e.g., Potato Ring Rot)

The high specificity and potency of Michiganin-A make it a promising candidate for development as a biological control agent. nih.govnih.gov Its most notable activity is against Clavibacter michiganensis subsp. sepedonicus, the causative agent of bacterial ring rot of potatoes. nih.gov This disease is a significant threat to potato production, leading to substantial economic losses in North America, Europe, and Asia, and is subject to strict quarantine regulations. nih.govasm.org

Research has demonstrated that Michiganin-A inhibits the growth of C. michiganensis subsp. sepedonicus at very low concentrations. nih.govnih.gov The minimal inhibitory concentration (MIC) has been reported to be in the low nanomolar range, with a 50% growth inhibition (IC50) observed at approximately 30 nM. nih.gov This high level of activity against a specific, economically important plant pathogen, combined with the typically narrow target spectrum of bacteriocins, underscores the potential of Michiganin-A in agricultural applications to combat potato ring rot. nih.govasm.org

Inhibitory Activity of Michiganin-A
Target OrganismAssociated DiseaseInhibitory Concentration (IC50)Reference
Clavibacter michiganensis subsp. sepedonicusPotato Ring Rot~30 nM nih.gov

Strategies for Enhancing Michiganin-A Production and Optimization for Research Purposes

Advancing the research and potential application of Michiganin-A requires efficient and scalable production methods. While specific optimization strategies for Michiganin-A are not extensively detailed, general approaches for enhancing lantibiotic production are well-established. These strategies often involve heterologous expression, where the biosynthetic genes for the lantibiotic are transferred to a host organism, such as Escherichia coli, which is more amenable to large-scale fermentation. researchgate.net

Key aspects for optimization include:

Host Selection: Choosing a production host that is genetically tractable and capable of performing the necessary post-translational modifications.

Codon Optimization: Modifying the gene sequences to match the codon usage of the expression host to improve translation efficiency. core.ac.uk

Promoter Engineering: Using strong, inducible promoters to control the timing and level of gene expression, maximizing yield while minimizing metabolic burden on the host.

Media and Fermentation Optimization: Systematically adjusting culture conditions, such as media composition, pH, temperature, and aeration, to identify the optimal environment for lantibiotic production.

These strategies, which have been successfully applied to other lantibiotics, provide a clear roadmap for developing robust systems for producing Michiganin-A in the quantities required for further research and development.

Engineering and Directed Mutagenesis of Michiganin-A for Enhanced Properties

Protein engineering, particularly through site-directed mutagenesis, offers a powerful tool for modifying lantibiotics to improve their properties. frontiersin.orgnih.gov Site-directed mutagenesis is a molecular biology technique used to make specific, intentional changes to a DNA sequence, thereby altering the amino acid sequence of the resulting peptide. foodsafety.instituteneb.compatsnap.com Although specific engineering of Michiganin-A has not been reported, studies on other lantibiotics like nisin and mersacidin (B1577386) demonstrate the potential of this approach. tandfonline.comencyclopedia.pub

Potential targets for enhancement via engineering include:

Antimicrobial Activity: Modifying amino acid residues in key regions, such as the hinge region or the C-terminus, can increase potency against target pathogens. tandfonline.com

Spectrum of Activity: Engineering the peptide to interact with different molecular targets could broaden or shift its activity spectrum.

Physicochemical Properties: Mutations can be introduced to improve solubility, stability under various pH and temperature conditions, and resistance to protease degradation, which are critical for practical applications. frontiersin.orgnih.gov

By applying these established bioengineering principles, it is conceivable that variants of Michiganin-A could be developed with superior characteristics for use as a biocontrol agent. tandfonline.comnih.gov

Potential Engineering Strategies for Lantibiotics
Engineering GoalTechniquePotential OutcomeExample Lantibiotic
Enhanced ActivitySite-directed mutagenesis of key residuesIncreased potency against target bacteriaMutacin 1140 tandfonline.com
Improved StabilityAmino acid substitutionsIncreased resistance to heat and proteasesNisin nih.gov
Altered SpectrumModification of lipid II binding motifActivity against new bacterial targetsNisin encyclopedia.pub
Increased SolubilityChanging charged/polar residuesBetter performance in aqueous solutionsNisin nih.gov

Genome Mining and Synthetic Biology Approaches for Novel Lantibiotic Discovery and Design

The discovery of Michiganin-A is emblematic of a broader shift towards genome-driven natural product discovery. nih.gov Modern sequencing technologies have generated vast amounts of genomic data, creating a rich resource for identifying novel bioactive compounds. nih.govnih.gov Genome mining involves using bioinformatic tools, such as antiSMASH and BAGEL, to search these databases for biosynthetic gene clusters (BGCs) that encode the machinery for producing natural products like lantibiotics. acs.orgresearchgate.net

These tools identify conserved genes essential for lantibiotic biosynthesis, such as those encoding modification enzymes (e.g., LanM, LanB) or transporters (e.g., LanT). nih.govplos.org Once a putative BGC is identified, synthetic biology techniques can be employed to clone the entire cluster and express it in a heterologous host. core.ac.uknih.govresearchgate.net This approach allows for the production and characterization of novel lantibiotics from microorganisms that may be difficult to cultivate in a laboratory setting. nih.gov This powerful combination of genome mining and synthetic biology is accelerating the discovery of new lantibiotics, expanding the arsenal (B13267) of potential antimicrobial agents for medicine and agriculture. nih.gov

Michiganin-A as a Model System for Lantibiotic Biosynthesis Research

Michiganin-A serves as a valuable model for studying the biosynthesis of lantibiotics, particularly Type B lantibiotics. nih.gov Lantibiotics are ribosomally synthesized and undergo extensive post-translational modifications to form their mature, active structures. wikipedia.orgnih.gov The precursor peptide (prepeptide) consists of a leader peptide at the N-terminus and a core peptide at the C-terminus, which becomes the final lantibiotic. nih.gov

The Michiganin-A precursor is of particular scientific interest because its leader peptide is highly unusual. nih.govnih.gov It shows no significant similarity to well-known secretion signals and has very limited resemblance to the leader peptides of other known Type B lantibiotics. nih.gov Leader peptides are crucial for guiding the core peptide through the modification and transport machinery. The unique nature of the Michiganin-A leader sequence presents an opportunity to investigate novel mechanisms of lantibiotic processing, secretion, and the specific interactions between leader peptides and modification enzymes. nih.gov Understanding these fundamental processes is essential for the rational engineering of lantibiotics and the design of novel antimicrobial peptides. tamu.edu

Future Directions in Michiganin a Research

Elucidation of the Full Three-Dimensional Structure of Michiganin-A

A complete and high-resolution three-dimensional structure of michiganin-A has yet to be experimentally determined. Currently, the structural understanding of michiganin-A is based on a hypothetical model derived from its amino acid sequence and its homology to the known structure of another type B lantibiotic, actagardine. nih.govasm.orgsikt.no This model proposes a globular structure with specific thioether bridges, but it is essential to move beyond this predictive model to a definitive, experimentally validated structure.

Future research should prioritize the elucidation of the full three-dimensional structure of michiganin-A using advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful methods that could provide precise atomic-level details of its conformation. A definitive 3D structure would be invaluable for understanding its structure-function relationships, identifying key residues involved in its antimicrobial activity, and informing rational design efforts for creating novel variants with enhanced properties.

Comprehensive Understanding of Regulatory Networks Governing Michiganin-A Production

The genetic basis for michiganin-A production has been identified within a specific gene cluster. nih.gov This cluster contains the structural gene for the michiganin-A precursor, which notably includes an unusual putative signal peptide. asm.orgsikt.no However, a comprehensive understanding of the regulatory networks that govern the expression of this gene cluster and the subsequent production of michiganin-A is still lacking.

Future investigations should aim to unravel the intricate regulatory mechanisms controlling michiganin-A biosynthesis. This would involve identifying and characterizing the roles of various regulatory elements, such as promoters, enhancers, and transcription factors, within and outside the biosynthetic gene cluster. Understanding how environmental cues and cellular signals influence the expression of these genes could lead to strategies for optimizing its production. Research into two-component regulatory systems, which are known to control the production of other lantibiotics, could provide a valuable starting point for investigating the regulation of michiganin-A. nih.gov

Advanced Bioengineering for Rational Design of Michiganin-A Variants

The field of bioengineering offers exciting prospects for the rational design of michiganin-A variants with improved or novel functionalities. While no specific bioengineering studies on michiganin-A have been reported, the principles of protein engineering can be readily applied.

Future research in this area could focus on site-directed mutagenesis to alter specific amino acid residues and observe the effects on antimicrobial activity, stability, and target specificity. For instance, modifications to the peptide's charge or hydrophobicity could enhance its interaction with bacterial membranes. Furthermore, the insights gained from a fully elucidated 3D structure (as discussed in section 8.1) would be instrumental in guiding these rational design efforts. The goal of such bioengineering would be to create novel michiganin-A variants with enhanced potency, a broader spectrum of activity, or improved stability for various applications.

Development of Novel Research Applications in Agricultural Microbiology

The primary identified potential application for michiganin-A in agricultural microbiology is as a biological control agent against Clavibacter michiganensis subsp. sepedonicus, the causative agent of ring rot in potatoes. nih.govasm.orgsikt.no This is a significant finding, but the potential applications of michiganin-A in agriculture are likely much broader.

Future research should explore the efficacy of michiganin-A against a wider range of plant pathogens, including other bacteria and fungi that cause significant crop losses. Investigating its potential as a preventative treatment or as a component of an integrated pest management strategy could lead to the development of novel and sustainable agricultural products. Furthermore, understanding its mode of action and ecological role could open up new avenues for its use in promoting plant health and combating disease.

Exploration of Broader Biological Activities and Target Interactions of Michiganin-A

The antimicrobial activity of michiganin-A is believed to be similar to that of actagardine, which involves the inhibition of peptidoglycan biosynthesis through interaction with lipid II, a crucial component of the bacterial cell wall synthesis pathway. oup.comnih.gov This targeted mechanism of action is a key feature of its antimicrobial properties.

Q & A

Q. What structural features distinguish Michiganin-A from other lantibiotics, and how can researchers experimentally validate these features?

Michiganin-A, like other lantibiotics, contains thioether bridges and dehydroamino acids formed via post-translational modifications. Structural validation typically involves mass spectrometry (MS) for molecular weight determination, nuclear magnetic resonance (NMR) for resolving sulfur crosslinks, and X-ray crystallography for 3D conformation . Comparative studies with nisin or haloduracin (e.g., pH stability assays) can highlight unique properties, such as alkaline tolerance, as seen in Bacillus halodurans-derived lantibiotics .

Q. How can researchers determine Michiganin-A’s mechanism of action against Gram-positive pathogens?

Methodological approaches include:

  • Lipid II binding assays : Fluorescence microscopy or surface plasmon resonance (SPR) to confirm interaction with lipid II, a key bacterial cell wall precursor .
  • Membrane disruption studies : Measuring potassium ion leakage or using liposome models to assess pore formation .
  • Mutagenesis : Testing truncated or modified variants of Michiganin-A to identify functional domains (e.g., rings A/B in nisin) critical for activity .

Q. What experimental controls are essential when assessing Michiganin-A’s antimicrobial efficacy in vitro?

  • Negative controls : Vehicle-only treatments (e.g., solvent used for peptide dissolution).
  • Positive controls : Established lantibiotics like nisin or non-lantibiotic antibiotics (e.g., vancomycin).
  • Resistance controls : Testing against strains with known resistance mutations (e.g., lipid II modifications) .
  • Reproducibility : Triplicate biological replicates and statistical validation (e.g., ANOVA) to account for variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in Michiganin-A’s activity data across different bacterial strains or growth conditions?

  • Confounding variable analysis : Control for factors like pH, ion concentration, or biofilm formation, which may alter peptide stability or target accessibility .
  • Strain-specific genomics : Compare genomic data of resistant vs. susceptible strains to identify mutations in target pathways (e.g., lipid II biosynthesis genes) .
  • Dose-response curves : Quantify MIC/MBC values under standardized conditions to differentiate bacteriostatic vs. bactericidal effects .

Q. What strategies are effective for engineering Michiganin-A to overcome resistance or enhance bioavailability?

  • Rational design : Introduce non-canonical amino acids or modify ring structures guided by lantibiotic enzyme specificity (e.g., LanB/LanC systems) .
  • Heterologous expression : Optimize Michiganin-A production in Lactococcus lactis or Bacillus subtilis expression systems to improve yield and purity .
  • Delivery systems : Encapsulate Michiganin-A in lipid nanoparticles to protect against proteolytic degradation in vivo .

Q. How can researchers investigate the ecological impact of Michiganin-A production in native microbial communities?

  • Metagenomics : Profile microbial diversity in Michiganin-A-producing environments (e.g., soil or gut microbiota) before and after peptide exposure .
  • Horizontal gene transfer (HGT) assays : Screen for resistance gene transfer via conjugation or transduction using plasmid-borne markers .
  • Fitness cost analysis : Compare growth rates of resistant vs. wild-type strains in co-culture experiments .

Methodological and Analytical Considerations

Q. What are the limitations of current in silico models for predicting Michiganin-A’s interactions with bacterial membranes?

  • Model accuracy : Molecular dynamics (MD) simulations often oversimplify membrane composition (e.g., neglecting cardiolipin or lipoteichoic acids).
  • Validation dependency : Predictions require empirical confirmation via isothermal titration calorimetry (ITC) or cryo-EM .
  • Peptide flexibility : Static models may fail to capture conformational changes during membrane insertion .

Q. How should researchers design studies to evaluate Michiganin-A’s synergy with other antibiotics?

  • Checkerboard assays : Determine fractional inhibitory concentration (FIC) indices to classify synergy (FIC ≤0.5), additivity (0.5–1), or antagonism (>1) .
  • Mechanistic complementarity : Pair Michiganin-A with antibiotics targeting divergent pathways (e.g., β-lactams for cell wall synthesis inhibitors) .
  • In vivo validation**: Use murine infection models to assess pharmacokinetic/pharmacodynamic (PK/PD) interactions .

Data Interpretation and Reproducibility

Q. How can researchers address variability in Michiganin-A’s bioactivity data across laboratories?

  • Standardized protocols : Adopt CLSI/EUCAST guidelines for broth microdilution assays .
  • Open data practices : Share raw datasets (e.g., NMR spectra, MIC values) in supplementary materials or repositories .
  • Inter-lab collaborations : Conduct round-robin trials to identify systematic errors (e.g., peptide oxidation during storage) .

Q. What statistical methods are appropriate for analyzing Michiganin-A’s dose-dependent effects on bacterial viability?

  • Non-linear regression : Fit data to sigmoidal models (e.g., log[inhibitor] vs. response) to calculate EC50 values.
  • Survival analysis : Kaplan-Meier curves for time-kill assays, with log-rank tests for significance .
  • Multivariate analysis : Account for covariates like bacterial inoculum size or growth phase .

Future Directions

Q. What gaps exist in understanding Michiganin-A’s biosynthetic gene cluster regulation?

  • Transcriptomic profiling : RNA-seq of the native producer under stress conditions (e.g., nutrient limitation) to identify regulatory promoters .
  • CRISPR interference : Knock down putative regulatory genes (e.g., two-component systems) to assess cluster activation .

Q. How can structural insights from Michiganin-A inform the development of lantibiotic-inspired therapeutics?

  • Peptide mimetics : Design shorter, stabilized analogs retaining lipid II binding but reduced immunogenicity .
  • Hybrid peptides : Combine Michiganin-A’s A/B rings with non-lantibiotic domains for dual-targeting activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.